4-Aminothiophenol
Overview
Description
4-Aminothiophenol (also known as p-aminothiophenol or PATP) is an aromatic thiol . It is used to form self-assembled monolayers for biosensors . The self-assembly of silver and gold nanoparticles, which are interconnected with 4-ATP, forms a metal-molecule-metal sandwich architecture .
Synthesis Analysis
An efficient method for the conversion of 4-nitrophenol into 4-aminophenol has been reported . This method involves the use of porous Au micropillars, which exhibit high accessible surface areas. The process results in excellent yields and chemoselectivity in the electrosynthesis of 4-aminophenol .
Molecular Structure Analysis
The molecular formula of 4-Aminothiophenol is C6H7NS . Its molecular weight is 125.19 g/mol . The InChIKey of 4-Aminothiophenol is WCDSVWRUXWCYFN-UHFFFAOYSA-N .
Chemical Reactions Analysis
The photocatalytic coupling of 4-nitrobenzenethiol (4-NTP) to p, p ′-dimercaptoazobisbenzene on single-crystal and polycrystalline Au surfaces has been studied . The study revealed a significantly higher catalytic efficiency inside a kinetically driven disordered phase of the 4-NTP adlayer on Au compared to the thermodynamically stable ordered phase .
Physical And Chemical Properties Analysis
4-Aminothiophenol is an aromatic thiol . Its molecular weight is 125.19 g/mol . The XLogP3 value is 1.3 , indicating its lipophilicity. It has two hydrogen bond donors .
Scientific Research Applications
Synthesis of Pectin-4-Aminothiophenol Conjugates
4-Aminothiophenol is utilized in the synthesis of pectin-4-aminothiophenol conjugates. These conjugates are significant in biomedical research, particularly for drug delivery systems. Pectin, a natural polysaccharide, has been studied for its biocompatibility and ability to encapsulate drugs, enhancing their stability and efficacy .
Formation of Self-Assembled Monolayers (SAMs)
This compound forms self-assembled monolayers (SAMs) which are integral in the development of DNA-based technologies. SAMs on gold surfaces provide a foundation for DNA attachment, facilitating the construction of DNA microarrays used in genetic analysis, diagnostics, and sequencing .
Surface-Enhanced Raman Spectroscopy (SERS)
4-Aminothiophenol is used in the detection of thrombin through protein recognition using surface-enhanced Raman spectroscopy (SERS). SERS is a powerful analytical tool that enhances Raman scattering signals, crucial for detecting low concentrations of biomolecules .
Nanoparticle Functionalization
The compound acts as a linker to thiol (SH) functionalize multiwalled carbon nanotubes (MWCNTs). This functionalization is essential for creating nanocomposites with improved electrical and mechanical properties, which have applications in electronics and materials science .
Development of Biosensors
Due to its ability to bind to gold and silver nanoparticles, 4-Aminothiophenol is pivotal in developing biosensors. These sensors can detect various biological molecules, offering rapid and sensitive diagnostic capabilities for healthcare applications .
Chemical Synthesis
In chemical synthesis, 4-Aminothiophenol serves as a building block for synthesizing complex organic compounds. Its reactivity with other chemicals allows for the creation of diverse molecular structures used in pharmaceuticals and agrochemicals .
Molecular Electronics
The thiol group in 4-Aminothiophenol can bind to metal surfaces, making it valuable in molecular electronics. It can be used to create molecular junctions, which are the fundamental components of molecular electronic devices .
Photothermal Therapy
Research has explored the use of 4-Aminothiophenol in photothermal therapy, a treatment method where compounds convert light into heat to destroy cancer cells. The compound’s properties may enhance the efficacy of such treatments .
Future Directions
The supramolecular assembly of natural polyphenols and a self-polymerizable aromatic dithiol has been used for engineering diverse particles . This approach provides a pathway for the rational design of a range of particle systems (including core–shell, hollow, and yolk–shell) with potential in biomedical and environmental applications .
properties
IUPAC Name |
4-aminobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDSVWRUXWCYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074466 | |
Record name | 4-Aminothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminothiophenol | |
CAS RN |
1193-02-8 | |
Record name | 4-Aminothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X56V0K20X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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